molecular formula C10H8BrNO2 B1285224 3-Bromo-4-hydroxy-6-methoxyquinoline CAS No. 724788-41-4

3-Bromo-4-hydroxy-6-methoxyquinoline

Cat. No. B1285224
CAS RN: 724788-41-4
M. Wt: 254.08 g/mol
InChI Key: NEYZMCYOOQBXLS-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-6-methoxyquinoline (3B4H6MQ) is a synthetic quinoline derivative molecule with a wide range of potential applications in the field of scientific research. It is a heterocyclic compound with a nitrogen-containing ring and a halogen-containing side chain. 3B4H6MQ is of interest due to its potential use in the synthesis of other compounds, as well as its potential to be used as a pharmaceutical intermediate.

Mechanism of Action

While the specific mechanism of action for 3-Bromo-4-hydroxy-6-methoxyquinoline is not mentioned in the retrieved papers, quinoline derivatives are known to exhibit a wide range of biological properties . They interact with cell wall and DNA structures, especially against gram positive strains .

Safety and Hazards

The safety information provided by Sigma-Aldrich indicates that 3-Bromo-4-hydroxy-6-methoxyquinoline may be harmful if swallowed and may cause serious eye damage . The recommended precautionary statements include wearing protective gloves and eye protection, and washing hands thoroughly after handling .

Future Directions

Quinoline and its derivatives are promising scaffolds for future antimycobacterial agents . They have a wide range of biological properties and are vital for leads in drug discovery . The development of newer antimycobacterial drugs based on scaffolds having the potential to inhibit the growth of M. tuberculosis is of current interest .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-hydroxy-6-methoxyquinoline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell growth and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are essential for the compound’s detoxification and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cells, it may localize to specific organelles, such as the mitochondria or nucleus, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it disrupts the mitochondrial membrane potential and induces apoptosis in cancer cells. Alternatively, it may accumulate in the nucleus, where it modulates gene expression and inhibits DNA replication.

properties

IUPAC Name

3-bromo-6-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYZMCYOOQBXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560113
Record name 3-Bromo-6-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

724788-41-4
Record name 3-Bromo-6-methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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